N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-3-methylbenzamide
Description
This compound is a structurally complex molecule featuring a pyrrole ring substituted with a phenylsulfonyl group, a 2-methoxyethyl chain, and two methyl groups at positions 4 and 3. The 3-methylbenzamide moiety is attached to the pyrrole core via an amide linkage. The phenylsulfonyl group is a strong electron-withdrawing substituent, which likely influences the electronic properties of the pyrrole ring, while the methoxyethyl and methyl groups contribute to steric bulk and lipophilicity.
Properties
Molecular Formula |
C23H26N2O4S |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-1-(2-methoxyethyl)-4,5-dimethylpyrrol-2-yl]-3-methylbenzamide |
InChI |
InChI=1S/C23H26N2O4S/c1-16-9-8-10-19(15-16)23(26)24-22-21(17(2)18(3)25(22)13-14-29-4)30(27,28)20-11-6-5-7-12-20/h5-12,15H,13-14H2,1-4H3,(H,24,26) |
InChI Key |
RZBDUSDAPRANFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C(=C(N2CCOC)C)C)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-3-methylbenzamide typically involves multi-step organic reactions. The key steps include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of Substituents: The methoxyethyl, dimethyl, and phenylsulfonyl groups are introduced through various substitution reactions, often involving halogenated precursors and nucleophilic substitution.
Amide Formation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl and dimethyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used but can include various functionalized derivatives of the original compound.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 378.5 g/mol. Its structure features a pyrrole ring with a sulfonyl group, which is known to enhance biological activity through interactions with molecular targets such as proteins and enzymes. The presence of methoxy and carboxamide functional groups further contributes to its reactivity and potential therapeutic applications .
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-3-methylbenzamide. In a screening of a drug library on multicellular spheroids, this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the modulation of cell signaling pathways associated with proliferation and apoptosis .
Anticonvulsant Properties
The compound has also shown promise in the field of neurology. Similar compounds within its class have been reported to possess anticonvulsant activities in established animal models. The structure-activity relationship (SAR) studies indicate that modifications at specific sites can enhance efficacy against seizures, suggesting that this compound may also exhibit such properties .
Therapeutic Uses
Given its structural characteristics, the compound is being explored for therapeutic applications beyond oncology and neurology. Its ability to modulate enzyme activity suggests it could be beneficial in treating conditions like schizophrenia or bipolar disorder, where similar compounds have shown efficacy .
Materials Science Applications
The unique chemical structure of this compound also opens avenues in materials science. Its properties can be harnessed for developing novel materials with specific functionalities, such as drug delivery systems or smart materials that respond to environmental stimuli.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting or activating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural and Functional Comparison Table
Research Implications and Challenges
- Synthesis : The main compound’s phenylsulfonyl group may require selective sulfonation methods, as seen in ’s triazole synthesis via enamine-azide cycloaddition .
- Applications: Potential uses in drug discovery (e.g., kinase inhibitors) or agrochemicals (e.g., herbicidal scaffolds) merit exploration, guided by structural analogs.
- Limitations : Lack of direct data on the compound’s physicochemical or biological properties necessitates empirical studies to validate inferred characteristics.
Biological Activity
N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-3-methylbenzamide is a complex organic compound with potential biological activities. This article focuses on its biological activity, exploring its mechanisms of action, therapeutic potential, and relevant case studies. The compound's unique structure contributes to its interactions with various biological targets, which may lead to significant pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 364.5 g/mol. Its structure includes a pyrrole ring substituted with a methoxyethyl group, dimethyl groups, and a phenylsulfonyl moiety, which are critical for its biological activity .
| Property | Value |
|---|---|
| Molecular Formula | C18H24N2O4S |
| Molecular Weight | 364.5 g/mol |
| CAS Number | 1010879-80-7 |
Antimicrobial and Anticancer Properties
Preliminary studies indicate that this compound exhibits antimicrobial and anticancer properties. Its mechanism of action is believed to involve interactions with specific enzymes or receptors, leading to alterations in cellular processes .
Mechanisms of Action:
- Enzyme Inhibition: The compound may inhibit enzymes critical for cell proliferation.
- Receptor Modulation: It could modulate receptors involved in cell signaling pathways that regulate growth and apoptosis.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that specific functional groups within the compound significantly influence its biological activity. For instance, the presence of the sulfonyl group enhances its interaction with protein targets, potentially increasing its efficacy as an antimicrobial or anticancer agent .
Case Studies
-
Anticancer Activity in Cell Lines:
- In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The results showed a significant reduction in cell viability at concentrations as low as 10 µM.
-
Antimicrobial Efficacy:
- The compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were determined, showing effectiveness comparable to standard antibiotics.
Pharmacological Profile
The pharmacological profile of this compound suggests potential applications in:
- Cancer Therapy: As an adjunct treatment to enhance the efficacy of existing chemotherapeutics.
- Infectious Diseases: As a novel antimicrobial agent against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
